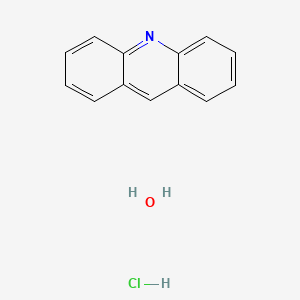
Acridine Hydrochloride Hydrate
描述
Acridine Hydrochloride Hydrate is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad spectrum of biological activities and have been extensively studied for their potential applications in various fields, including medicine, biology, and industry. This compound, in particular, is used as a dye and has significant applications in scientific research due to its ability to interact with nucleic acids.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acridine Hydrochloride Hydrate typically involves the reaction of acridine with hydrochloric acid in the presence of water. The process can be summarized as follows:
- Acridine is dissolved in an appropriate solvent, such as ethanol or methanol.
- Hydrochloric acid is added to the solution, resulting in the formation of Acridine Hydrochloride.
- The solution is then hydrated to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale dissolution of acridine in a suitable solvent.
- Addition of hydrochloric acid under controlled conditions to ensure complete reaction.
- Hydration of the resulting Acridine Hydrochloride to obtain the hydrate form.
- Purification and crystallization to achieve the desired product quality.
化学反应分析
Types of Reactions: Acridine Hydrochloride Hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert it back to acridine.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Acridine.
Substitution: Various substituted acridine derivatives.
科学研究应用
Acridine Hydrochloride Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye for studying molecular interactions and reactions.
Biology: Employed in staining nucleic acids for visualization under a microscope.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
作用机制
The primary mechanism of action of Acridine Hydrochloride Hydrate involves its interaction with nucleic acids. It intercalates between the base pairs of deoxyribonucleic acid (DNA), disrupting the normal structure and function of the nucleic acid. This intercalation inhibits processes such as transcription and replication, leading to cytotoxic effects. Additionally, it can bind to ribonucleic acid (RNA), affecting its function.
相似化合物的比较
Acridone: An oxidized derivative of acridine with similar intercalating properties.
Proflavin: Another acridine derivative used as a dye and antiseptic.
Acridine Orange: A metachromatic dye used for staining nucleic acids and detecting cellular processes.
Uniqueness: Acridine Hydrochloride Hydrate is unique due to its specific hydration state, which can influence its solubility and interaction with biological molecules. Its ability to form stable hydrates makes it particularly useful in certain applications where hydration is critical for activity.
属性
IUPAC Name |
acridine;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N.ClH.H2O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;;/h1-9H;1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVQJASAEPXQMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















